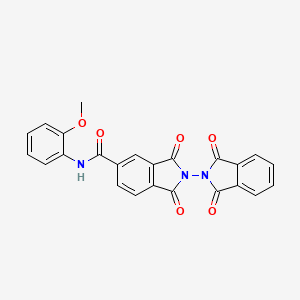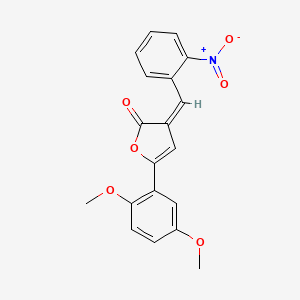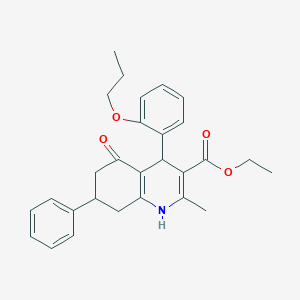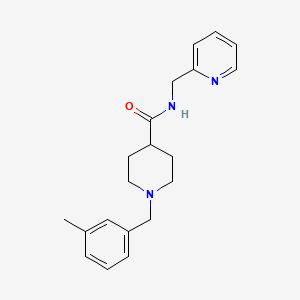![molecular formula C18H19BrN2O2S B4924759 N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPTES and is known for its ability to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine.
Mecanismo De Acción
BPTES works by binding to the active site of glutaminase, thereby inhibiting its activity. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter and energy source for cancer cells. By inhibiting glutaminase activity, BPTES reduces the availability of glutamate and other metabolites that are required for cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, BPTES has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to reduce the expression of genes that are involved in cell proliferation and survival. In addition, BPTES has been shown to reduce the levels of glutamate and other metabolites that are required for cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES has several advantages for use in lab experiments. It is a potent inhibitor of glutaminase activity and has been shown to be effective in reducing the growth of cancer cells in vitro and in vivo. BPTES is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of BPTES in lab experiments. BPTES has been shown to have off-target effects on other enzymes, which can complicate data interpretation. In addition, the use of BPTES in vivo can be challenging due to its low solubility and poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research involving BPTES. One area of research is the development of more potent and selective inhibitors of glutaminase activity. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to BPTES treatment. Finally, there is a need for further research to understand the mechanisms by which BPTES induces apoptosis and reduces the growth of cancer cells.
Métodos De Síntesis
The synthesis of BPTES involves a series of chemical reactions that result in the formation of the final compound. The method for synthesizing BPTES was first reported in 2010 by researchers at the University of California, San Francisco. The method involves the reaction of 4-bromoaniline with thionyl chloride to form 4-bromoanilinothionyl chloride. This intermediate is then reacted with 3-butoxybenzamide to form BPTES.
Aplicaciones Científicas De Investigación
BPTES has been widely used in scientific research due to its ability to inhibit glutaminase activity. Glutaminase is an enzyme that plays a crucial role in the metabolism of glutamine, which is an important nutrient for cancer cells. By inhibiting glutaminase activity, BPTES has been shown to be effective in reducing the growth of cancer cells in vitro and in vivo. BPTES has also been used to study the role of glutamine metabolism in other diseases such as neurodegenerative disorders and infectious diseases.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-2-3-11-23-16-6-4-5-13(12-16)17(22)21-18(24)20-15-9-7-14(19)8-10-15/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHTYBQIYLDSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)

![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)
![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)


![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
![N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4924762.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)


![2-[(3-methoxyphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4924789.png)